N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-bromo-4-ethoxybenzamide
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Overview
Description
N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-bromo-4-ethoxybenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives Benzoxazole compounds are known for their diverse biological activities and applications in medicinal chemistry, material science, and industrial chemistry
Preparation Methods
The synthesis of N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-bromo-4-ethoxybenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Benzoxazole Core: The benzoxazole core can be synthesized using 2-aminophenol and an appropriate aldehyde under acidic conditions. This reaction forms the benzoxazole ring through a cyclization process.
Ethoxylation: The ethoxy group can be introduced through an etherification reaction using an appropriate ethylating agent.
Amide Formation: The final step involves the formation of the amide bond by reacting the benzoxazole derivative with 4-aminobenzoic acid or its derivatives under suitable conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-bromo-4-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this include sodium azide or potassium cyanide.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
These reactions are typically carried out under controlled conditions to ensure the desired products are obtained .
Scientific Research Applications
N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-bromo-4-ethoxybenzamide has several scientific research applications:
Chemistry: The compound is used as a fluorescent probe due to its excellent photophysical properties, including high quantum yield and broad spectral windows. It is also used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound exhibits antimicrobial activity against various bacterial and fungal strains, making it a potential candidate for the development of new antimicrobial agents.
Medicine: Research has shown that benzoxazole derivatives, including this compound, have potential anticancer properties. They can induce cell cycle arrest and apoptosis in cancer cells.
Industry: The compound is used in the development of materials with specific optical properties, such as laser dyes and photochromatic agents
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-bromo-4-ethoxybenzamide involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis and death.
Anticancer Activity: The compound induces cell cycle arrest at the G2/M phase and promotes apoptosis in cancer cells through the activation of caspases and other apoptotic pathways.
These mechanisms are still under investigation, and further research is needed to fully understand the molecular targets and pathways involved .
Comparison with Similar Compounds
N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-bromo-4-ethoxybenzamide can be compared with other benzoxazole derivatives, such as:
N-[3-(benzoxazol-2-ylamino)phenyl]amine: This compound also exhibits anticancer properties and has been studied for its cytotoxicity against various cancer cell lines.
4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole: Known for its fluorescent properties and antimicrobial activity, similar to this compound.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct photophysical and biological properties .
Properties
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-bromo-4-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN2O3/c1-2-27-19-12-9-15(13-17(19)23)21(26)24-16-10-7-14(8-11-16)22-25-18-5-3-4-6-20(18)28-22/h3-13H,2H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARICQFZHCAEEMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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